ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S2/c1-3-27-21(24)19-16-7-5-4-6-8-17(16)28-20(19)22-18(23)13-29(25,26)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZLBSNQPPMYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, such as ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, have been recognized as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. The interaction of this compound with its targets would result in these biological effects.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological pathways due to their wide range of pharmacological properties.
Result of Action
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that this compound would have significant biological effects.
Biological Activity
Ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 895449-47-5) is a compound belonging to the cyclohepta[b]thiophene family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C21H25NO5S2, with a molecular weight of 435.55 g/mol. Its structure features a tosylacetamido group that enhances its reactivity and potential utility in synthetic chemistry.
The biological activity of this compound primarily involves interactions with various biological targets. These interactions can be studied through biochemical assays and molecular docking simulations. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors to modulate signaling pathways that affect cellular processes.
- Antioxidant Activity : Potential antioxidant properties may contribute to its biological effects.
Antimicrobial Activity
Research indicates that compounds within the cyclohepta[b]thiophene class exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against various strains of bacteria.
Anti-inflammatory Effects
A notable area of investigation is the anti-inflammatory potential of this compound. In vitro studies have suggested that it can reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.
Antitumor Activity
Preliminary studies have indicated potential antitumor activity for compounds related to this compound. In particular, research has shown that certain derivatives can inhibit cancer cell proliferation in various cancer types.
Data Summary Table
Case Studies
- Case Study on Antimicrobial Properties : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.
- Case Study on Anti-inflammatory Effects : In a controlled laboratory setting, the compound was tested on macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha production compared to untreated controls.
- Case Study on Antitumor Activity : In vitro assays using breast cancer cell lines revealed that treatment with derivatives of this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase.
Q & A
Q. What are the common synthetic routes for ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?
The compound is typically synthesized via a multi-step process starting from ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. Key steps include:
- Acylation : Reaction with tosylacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tosylacetamido group .
- Purification : Precipitation in ice/water followed by recrystallization (e.g., ethanol) to isolate the product . Yield optimization often involves controlling reaction time (2–4 hours) and stoichiometric ratios of reagents.
Q. How is the compound characterized for structural confirmation?
Standard analytical methods include:
- NMR Spectroscopy : - and -NMR to confirm substituent integration and carbon environments (e.g., δ 1.30–1.35 ppm for ethyl groups, δ 12.25 ppm for NH protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 455 for related derivatives) .
- Elemental Analysis : Combustion analysis for C, H, N composition .
Q. What solvents and conditions are critical for its stability during synthesis?
- Reaction Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for acylation due to their polarity and compatibility with acid chlorides .
- Storage : Keep under inert gas (N/Ar) at low temperatures (–20°C) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do substituents on the benzamido group affect biological activity?
Structural analogs with fluorinated or methoxybenzamido groups (e.g., 2-fluorobenzoyl or 3-methoxybenzoyl) show enhanced bioactivity in antiviral assays. For example:
- Influenza Polymerase Inhibition : Derivatives with 2-fluorobenzamido groups exhibit IC values <1 µM due to improved target binding .
- HIV-1 RNase H Inhibition : 3,4-Dimethoxy substitutions increase potency by 30% compared to unsubstituted analogs . Computational docking studies (e.g., AutoDock Vina) can predict substituent effects on binding affinity .
Q. What crystallographic techniques are used to resolve its molecular conformation?
- Single-Crystal X-ray Diffraction : SHELX software (SHELXL-97) refines unit cell parameters (e.g., orthorhombic Pbca space group, a = 13.5472 Å, Z = 16) and hydrogen-bonding networks .
- Intramolecular Interactions : Intramolecular O–H⋯N hydrogen bonds (2.12 Å) stabilize planar S(6) ring motifs in derivatives .
- Conformational Analysis : Cycloheptane rings adopt distorted chair conformations (RMSD 0.23–0.24 Å) .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic NMR : Variable-temperature -NMR distinguishes between rotational isomers (e.g., splitting at δ 7.20–8.20 ppm in fluorobenzamido derivatives) .
- 2D-COSY/HSQC : Correlates coupling constants and resolves overlapping peaks in complex aromatic regions .
Methodological Challenges and Solutions
Q. Why do certain synthetic routes yield low quantities (e.g., 46% for 2-chlorobenzamido derivatives)?
- Steric Hindrance : Bulky substituents (e.g., 2-chloro) slow acylation kinetics. Solutions include:
- Using excess acyl chloride (1.5–2.0 equiv) .
- Microwave-assisted synthesis to accelerate reaction rates .
Q. What strategies improve solubility for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
